2,5-Pyrrolidinedione, 3-[(2,4-dichlorophenyl)amino]-1-(2-ethylphenyl)-
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Overview
Description
2,5-Pyrrolidinedione, 3-[(2,4-dichlorophenyl)amino]-1-(2-ethylphenyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidinedione core substituted with dichlorophenyl and ethylphenyl groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-[(2,4-dichlorophenyl)amino]-1-(2-ethylphenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2,5-pyrrolidinedione with 2,4-dichloroaniline and 2-ethylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters. The use of high-throughput reactors and continuous flow systems can enhance the production rate and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 3-[(2,4-dichlorophenyl)amino]-1-(2-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,5-Pyrrolidinedione, 3-[(2,4-dichlorophenyl)amino]-1-(2-ethylphenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 3-[(2,4-dichlorophenyl)amino]-1-(2-ethylphenyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Pyrrolidinedione, 1-methyl-
- 2,5-Pyrrolidinedione, 3-(phenylmethylene)-
- 2,5-Pyrrolidinedione, 1-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]-
Uniqueness
Compared to similar compounds, 2,5-Pyrrolidinedione, 3-[(2,4-dichlorophenyl)amino]-1-(2-ethylphenyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable for targeted research applications .
Properties
CAS No. |
1095381-16-0 |
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Molecular Formula |
C18H16Cl2N2O2 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
3-(2,4-dichloroanilino)-1-(2-ethylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-2-11-5-3-4-6-16(11)22-17(23)10-15(18(22)24)21-14-8-7-12(19)9-13(14)20/h3-9,15,21H,2,10H2,1H3 |
InChI Key |
TXPGAASVPBKMON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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